molecular formula C8H9N3 B3030260 Imidazo[1,5-a]pyridin-1-ylmethanamine CAS No. 885276-68-6

Imidazo[1,5-a]pyridin-1-ylmethanamine

Cat. No.: B3030260
CAS No.: 885276-68-6
M. Wt: 147.18
InChI Key: KCMKFQNEDVUKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridin-1-ylmethanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-ylmethanamine typically involves cyclocondensation reactions. One common method is the [4 + 1] dehydrocyclization of pyridin-2-ylmethanamines with aldehydes, mediated by carbon tetrabromide (CBr4). This method is advantageous due to its wide substrate scope, functional group tolerance, and mild reaction conditions . Another approach involves the use of iodine-mediated one-pot synthesis, which constructs C-N and C-S bonds simultaneously from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition-metal-free sp3 C-H amination reactions employing molecular iodine from 2-pyridyl ketones and alkylamines is one such method. This approach is operationally simple and can be conveniently carried out on a gram scale .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-1-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further modified for specific applications.

Scientific Research Applications

Imidazo[1,5-a]pyridin-1-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-1-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit insulin-regulated aminopeptidase, affecting the phosphorylation process of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This interaction can modulate various biological processes, making the compound valuable for therapeutic applications.

Comparison with Similar Compounds

Imidazo[1,5-a]pyridin-1-ylmethanamine can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific ring structure and the ability to undergo a wide range of chemical reactions, making it a versatile scaffold for various applications.

Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMKFQNEDVUKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670237
Record name 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-68-6
Record name 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyridin-1-ylmethanamine
Reactant of Route 2
Imidazo[1,5-a]pyridin-1-ylmethanamine
Reactant of Route 3
Imidazo[1,5-a]pyridin-1-ylmethanamine
Reactant of Route 4
Imidazo[1,5-a]pyridin-1-ylmethanamine
Reactant of Route 5
Imidazo[1,5-a]pyridin-1-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,5-a]pyridin-1-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.